molecular formula C69H81NO15 B1683849 DHA-paclitaxel CAS No. 199796-52-6

DHA-paclitaxel

Cat. No. B1683849
M. Wt: 1164.4 g/mol
InChI Key: LRCZQSDQZJBHAF-PUBGEWHCSA-N
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Description

DHA-paclitaxel, also known as Taxoprexin, is an investigational drug made by linking paclitaxel to docosahexaenoic acid (DHA), a fatty acid that is easily taken up by tumor cells . The DHA-paclitaxel appears not to be cytotoxic until the bond with DHA is cleaved within the cell .


Molecular Structure Analysis

The molecular formula of DHA-paclitaxel is C69H81NO15 . The compound is a diterpenoid pseudoalkaloid .

Scientific Research Applications

  • Efficacy in Metastatic Uveal Melanoma : DHA-paclitaxel demonstrated safety and a moderate response rate in patients with metastatic uveal melanoma. A study showed that as a single-agent therapy, DHA-paclitaxel was safe and well-tolerated, achieving stable disease in 32% of patients, though its overall efficacy was limited (Homsi et al., 2010).

  • Influence on Tumor-Associated Macrophages : A study on the effects of Taxol (paclitaxel) revealed that it not only induces tumor cell-cycle arrest but also promotes antitumor immunity. It was found to reprogram M2-polarized macrophages to the M1-like phenotype in a TLR4-dependent manner, which could contribute to its antitumor effect (Wanderley et al., 2018).

  • Use in Combination Therapies : In a study involving advanced malignant solid tumors, the combination of DHA-paclitaxel and carboplatin showed potential. This study determined the maximum tolerated doses of the combination, suggesting further exploration in chemo-naive patients (Harries et al., 2004).

  • Oral Formulations and Absorption Mechanisms : Research on DHP107, an oral formulation of paclitaxel, evaluated its tissue distribution, antitumor efficacy, and absorption mechanism. This study provides insights into how paclitaxel in DHP107 is absorbed through the gastrointestinal tract and distributed in various tissues (Hong et al., 2007).

  • Mechanistic and Clinical Effects on Breast Cancer : Paclitaxel's mechanisms of action, including its role in programmed cell death and resistance factors in breast cancer treatment, have been extensively studied. Innovations like albumin-bound paclitaxel and paclitaxel nanoparticles are promising for targeted treatment, potentially improving efficacy and reducing side effects (Abu Samaan et al., 2019).

Safety And Hazards

The safety data sheet for paclitaxel, a component of DHA-paclitaxel, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and is a reproductive toxin .

Future Directions

Research is ongoing to enhance the tumor specificity and water solubility of paclitaxel, including DHA-paclitaxel . The use of nanomedicine has extended its use in the efficient management of cancer . This approach provides a promising direction for individualized treatment prospects .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H81NO15/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35-42-55(74)83-59(57(49-36-29-26-30-37-49)70-63(76)50-38-31-27-32-39-50)65(78)82-52-44-69(79)62(84-64(77)51-40-33-28-34-41-51)60-67(7,53(73)43-54-68(60,45-80-54)85-48(4)72)61(75)58(81-47(3)71)56(46(52)2)66(69,5)6/h9-10,12-13,15-16,18-19,21-22,24-34,36-41,52-54,57-60,62,73,79H,8,11,14,17,20,23,35,42-45H2,1-7H3,(H,70,76)/b10-9-,13-12-,16-15-,19-18-,22-21-,25-24-/t52-,53-,54+,57-,58+,59+,60-,62-,67+,68-,69+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZQSDQZJBHAF-PUBGEWHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H81NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873216
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1164.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

A prodrug comprised of the naturally occurring omega-3 fatty acid docosahexaenoic acid (DHA) covalently conjugated to the anti-microtubule agent paclitaxel. Because tumor cells take up DHA, DHA-paclitaxel is delivered directly to tumor tissue, where the paclitaxel moiety binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division. Paclitaxel also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 (B-cell Leukemia 2). DHA-paclitaxel exhibits improved pharmacokinetic and toxicity profiles when compared to conventional paclitaxel and has demonstrated antineoplastic activity in animal models of cancer.
Record name Paclitaxel docosahexaenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

DHA-paclitaxel

CAS RN

199796-52-6
Record name Taxoprexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosahexaenoyl-paclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199796526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paclitaxel docosahexaenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DHA-Paclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACLITAXEL DOCOSAHEXAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJE5810C4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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